
N-(4-fluorobenzyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-methylbenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research studies. This compound is a member of the indole-3-carboxamide family and has been found to have a high affinity for cannabinoid receptors in the brain.
作用機序
N-(4-fluorobenzyl)-3-methylbenzamide works by binding to cannabinoid receptors in the brain, which are responsible for regulating a variety of physiological processes such as mood, appetite, and pain sensation. When this compound binds to these receptors, it can activate or inhibit certain signaling pathways, leading to changes in the way the brain functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that it may have similar effects to other synthetic cannabinoids, such as increased heart rate, blood pressure, and body temperature. It may also have psychoactive effects, such as altered mood, perception, and behavior.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-3-methylbenzamide in lab experiments is its high affinity for cannabinoid receptors, which allows researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation is the potential for this compound to have unpredictable and potentially harmful effects on the brain and body, particularly if used in high doses.
将来の方向性
There are many potential future directions for research on N-(4-fluorobenzyl)-3-methylbenzamide, including investigating its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Additionally, researchers may explore the potential risks and benefits of using this compound as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the brain and body. Finally, further research may be needed to better understand the potential long-term effects of this compound use and its potential for abuse.
合成法
The synthesis of N-(4-fluorobenzyl)-3-methylbenzamide involves the reaction of 4-fluorobenzyl chloride with 3-methylindole-3-carboxylic acid, followed by the addition of an amine group to form the benzamide structure. This method has been optimized for high yield and purity, making this compound a valuable compound for research purposes.
科学的研究の応用
N-(4-fluorobenzyl)-3-methylbenzamide has been used in a variety of research studies to investigate the effects of synthetic cannabinoids on the brain and body. One study found that this compound has a higher affinity for CB1 receptors than THC, the active compound in marijuana, suggesting that it may have stronger psychoactive effects. Other studies have focused on the potential therapeutic applications of this compound for conditions such as chronic pain and anxiety.
特性
分子式 |
C15H14FNO |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
WMAWTGLSPZWMOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



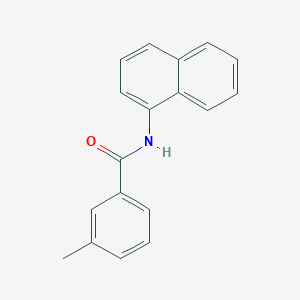

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
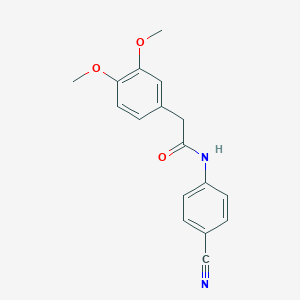
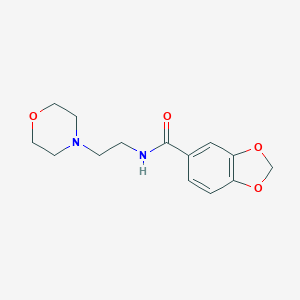



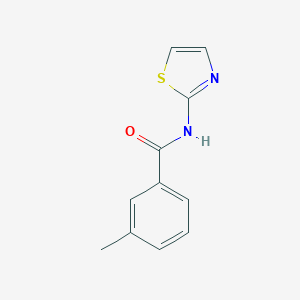
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

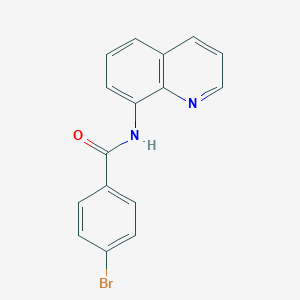
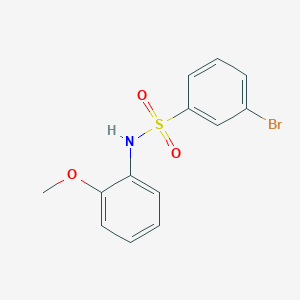
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)